molecular formula C9H4BrF2NO2 B1459806 2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid CAS No. 1805581-03-6

2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid

Cat. No.: B1459806
CAS No.: 1805581-03-6
M. Wt: 276.03 g/mol
InChI Key: IIIKVQGOOMJSIC-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid is an organic compound characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced analytical techniques is common to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of the cyano and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyano-6-(trifluoromethyl)benzoic acid
  • 2-Bromo-4-cyano-6-(methyl)benzoic acid
  • 2-Bromo-4-cyano-6-(ethyl)benzoic acid

Uniqueness

2-Bromo-4-cyano-6-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in fields requiring specific reactivity and stability profiles.

Properties

IUPAC Name

2-bromo-4-cyano-6-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-6-2-4(3-13)1-5(8(11)12)7(6)9(14)15/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIKVQGOOMJSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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